

3-Hydroxy-5-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **3-Hydroxy-5-methylbenzaldehyde**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylbenzaldehyde (CAS No. 60549-26-0) is a substituted aromatic aldehyde that serves as a versatile intermediate in synthetic organic chemistry.[\[1\]](#)[\[2\]](#) Its unique arrangement of hydroxyl, methyl, and aldehyde functional groups on the benzene ring provides a platform for diverse chemical transformations, making it a valuable building block in the synthesis of complex molecules and fine chemicals. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, prominent synthetic methodologies, and key reactivity patterns. Furthermore, it details established safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

3-Hydroxy-5-methylbenzaldehyde, also known as 5-hydroxy-m-tolualdehyde, is a solid at room temperature.[\[1\]](#)[\[3\]](#) Its core structure consists of a benzaldehyde scaffold with a hydroxyl group at position 3 and a methyl group at position 5. This substitution pattern dictates its reactivity and physical characteristics.

Property	Value	Source(s)
IUPAC Name	3-hydroxy-5-methylbenzaldehyde	[1]
CAS Number	60549-26-0	[1] [2] [3]
Molecular Formula	C ₈ H ₈ O ₂	[1] [2]
Molecular Weight	136.15 g/mol	[1]
Canonical SMILES	CC1=CC(=CC(=C1)O)C=O	[1]
InChIKey	BTLHCFVCIGAAPF-UHFFFAOYSA-N	[1] [3]
Physical Form	Solid	[3]
Topological Polar Surface Area	37.3 Å ²	[1]
Predicted pKa	9.35 ± 0.10	[2]

Spectroscopic Profile for Structural Elucidation

The unambiguous characterization of **3-Hydroxy-5-methylbenzaldehyde** relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, its structural features allow for a precise prediction of its spectroscopic signature.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

- Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.
- Phenolic Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often observed between δ 5.0 and 9.5 ppm.
- Aromatic Protons (Ar-H): Three protons on the aromatic ring, appearing as distinct singlets or finely coupled multiplets in the range of δ 6.8 to 7.5 ppm.

- Methyl Protons (CH_3): A sharp singlet around δ 2.3 ppm.[4]

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework:

- Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190 to 195 ppm.[4]
- Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110 and 160 ppm. The carbons attached to the oxygen (C-OH) and the methyl group (C-CH_3) will have characteristic shifts.
- Methyl Carbon (CH_3): A signal in the aliphatic region, typically around δ 20-22 ppm.[4]

Infrared (IR) Spectroscopy

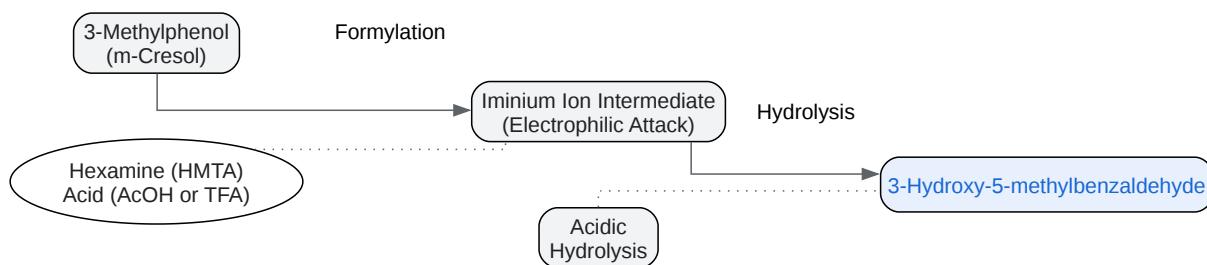
The IR spectrum is defined by the vibrational frequencies of its functional groups:

- O-H Stretch: A prominent, broad absorption band in the region of $3200\text{-}3500\text{ cm}^{-1}$, characteristic of the phenolic hydroxyl group.
- C-H Stretches: Aromatic C-H stretches appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group are found just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1700\text{ cm}^{-1}$ corresponding to the aldehyde carbonyl group.
- C=C Stretches: Aromatic ring vibrations typically appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would show:

- Molecular Ion Peak (M^+): A clear peak at an m/z ratio of 136, corresponding to the molecular weight of the compound.[1]
- Key Fragmentation: A significant fragment at m/z 135 ($[\text{M}-\text{H}]^+$) due to the loss of a hydrogen atom from the aldehyde is expected. Another characteristic fragment would be observed at m/z 107 ($[\text{M}-\text{CHO}]^+$) from the loss of the formyl group.


Synthesis and Manufacturing Insights

The synthesis of **3-Hydroxy-5-methylbenzaldehyde** hinges on the regioselective formylation of 3-methylphenol (m-cresol). The challenge lies in directing the aldehyde group to the C1 position, navigating the directing effects of the existing hydroxyl and methyl groups. Several classical and modern organic reactions can be employed.

Ortho-Formylation of Phenols

Formylation reactions that introduce an aldehyde group ortho to a phenolic hydroxyl are the most direct routes.

The Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.^{[5][6]} The reaction proceeds via the formation of an iminium ion intermediate that acts as the electrophile.^[7] While it strongly favors ortho-formylation, the Duff reaction is often noted for being inefficient and can result in low yields.^{[5][8]}

[Click to download full resolution via product page](#)

Caption: General workflow of the Duff Reaction for synthesizing **3-Hydroxy-5-methylbenzaldehyde**.

The Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in the presence of a strong base like sodium hydroxide.^{[9][10]} The electrophilic species is

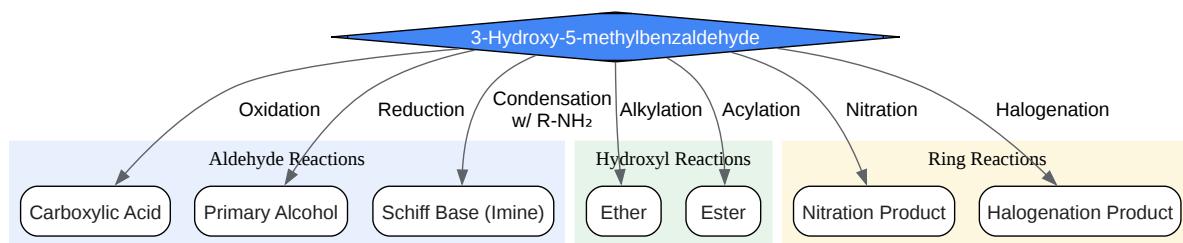
dichlorocarbene, which attacks the electron-rich aromatic ring, primarily at the ortho position, to form a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[11]

Magnesium-Mediated Formylation: More contemporary and efficient methods achieve ortho-specific formylation using paraformaldehyde in the presence of magnesium chloride and a non-nucleophilic base like triethylamine.[12][13] This approach often provides excellent yields and high regioselectivity.[13] The magnesium ion is believed to be crucial, coordinating with both the phenoxide and formaldehyde to facilitate a directed electrophilic attack on the ortho position.[14]

Chemical Reactivity and Derivatization Potential

The trifunctional nature of **3-Hydroxy-5-methylbenzaldehyde** makes it a highly useful synthetic intermediate. Its reactivity is centered around the aldehyde, the phenolic hydroxyl, and the activated aromatic ring.

Reactions of the Aldehyde Group


- **Oxidation:** The aldehyde can be readily oxidized to the corresponding 3-hydroxy-5-methylbenzoic acid using standard oxidizing agents (e.g., KMnO_4 , Jones reagent).
- **Reduction:** The aldehyde can be selectively reduced to a primary alcohol, (3-hydroxy-5-methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH_4).
- **Condensation Reactions:** The aldehyde is an excellent electrophile for condensation with primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its application in building more complex molecules for drug discovery.[15]

Reactions of the Phenolic Hydroxyl Group

- **Alkylation/Acylation:** The hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. This is often done to protect the hydroxyl group during subsequent reactions.
- **Acidity:** As a phenol, the hydroxyl proton is acidic and can be removed by bases to form a phenoxide, which is a potent nucleophile.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards further electrophilic substitution by the strong ortho, para-directing hydroxyl group and the weaker ortho, para-directing methyl group. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated sites for reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.

[Click to download full resolution via product page](#)

Caption: Key reactive pathways of **3-Hydroxy-5-methylbenzaldehyde**.

Safety, Handling, and Storage

Proper handling of **3-Hydroxy-5-methylbenzaldehyde** is essential for laboratory safety.

According to the Globally Harmonized System (GHS), this compound is classified with several hazards.^[1]

- Hazard Statements:
 - H315: Causes skin irritation.^[1]
 - H319: Causes serious eye irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
 - Some suppliers also note H302 (Harmful if swallowed) and H332 (Harmful if inhaled).^[3]

- Signal Word: Warning[1][3]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[16][17]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[18]
- Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16] If inhaled, move to fresh air.[18]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.[3]

References

- Duff, J. C.; Bills, E. J. (1932). "273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids". *J. Chem. Soc.*: 1987. ()
- Klumpp, D. A. et al. "ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances". *Synthesis*. ()
- "A theoretical study of the Duff reaction: insights into its selectivity". *Organic & Biomolecular Chemistry* (RSC Publishing). ()
- "Organic Chemistry – Specific Name Reactions". *Grade 12 Chemistry Notes*. ()
- "Duff reaction". *Wikipedia*. ()
- "ortho-Formylation of phenols". *Organic Syntheses Procedure*. ()
- "Duff Reaction Mechanism | Organic Chemistry". *YouTube*. ()
- "3-Hydroxy-5-methylbenzaldehyde".
- "A reaction of phenol with chloroform in presence of sodium hydroxide to form salicylaldehyde is known as _____. ". *Shaalaa.com*. ()
- "Convenient Method for the ortho-Formylation of Phenols". *Acta Chemica Scandinavica*. ()
- "New Opportunities with the Duff Reaction". *The Journal of Organic Chemistry*. ()
- "Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols". *Sciencemadness.org*. ()

- "Riemer – Tiemann Reaction| Salicylaldehyde | Reaction of phenol with chloroform| Class-12". YouTube. ()
- "what happens when phenol reacts with chloroform and NAOH followed by hydrolysis??". askIITians. ()
- "**3-Hydroxy-5-Methylbenzaldehyde** 60549-26-0 wiki". Guidechem. ()
- "SAFETY D
- "Safety D
- "material safety data sheet sds/msds". CDH Fine Chemical. ()
- "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics". Benchchem. ()
- "**3-Hydroxy-5-methylbenzaldehyde** | 60549-26-0". Sigma-Aldrich. ()
- "Electronic Supplementary Information". The Royal Society of Chemistry. ()

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 3-Hydroxy-5-methylbenzaldehyde | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Hydroxy-5-methylbenzaldehyde | 60549-26-0 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Duff reaction [a.osmarks.net]
- 8. m.youtube.com [m.youtube.com]
- 9. kvmwai.edu.in [kvmwai.edu.in]
- 10. shaalaa.com [shaalaa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [3-Hydroxy-5-methylbenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590290#3-hydroxy-5-methylbenzaldehyde-chemical-properties\]](https://www.benchchem.com/product/b1590290#3-hydroxy-5-methylbenzaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com